LOGP and Predicted Membrane Permeability: Tert‑Butyl vs. Phenylmethyl Analog
The tert‑butyl congener (calculated LOGP ≈ 3.2) exhibits a lipophilicity window that is 1.5–2.0 log units lower than the N‑phenylmethyl analogue (calculated LOGP ≈ 4.8), placing it more favourably within the CNS drug‑like space (LOGP < 5) . No experimental LOGP has been published for the title compound; the comparison relies on class‑level consensus calculations.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LOGP) |
|---|---|
| Target Compound Data | ~3.2 (consensus estimate, CLogP method) |
| Comparator Or Baseline | Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(phenylmethyl): CLogP ≈4.8 |
| Quantified Difference | ΔLOGP ≈ –1.6 |
| Conditions | In silico consensus prediction (ALOGPS, XLOGP3, ChemAxon) |
Why This Matters
A 1.6‑fold lower predicted lipophilicity directly translates into reduced non‑specific tissue binding and improved oral absorption parameters, making the tert‑butyl analogue a more tractable starting point for CNS‑targeted probe development.
